2-Chloro-5-formylphenylboronic acid
Overview
Description
2-Chloro-5-formylphenylboronic acid is an organic compound with the molecular formula C7H6BClO3. It is characterized by the presence of a chlorine atom and a formyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This process is part of the SM coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The This compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The pharmacokinetics of This compound The success of the sm coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the action of This compound are the formation of new carbon–carbon bonds . This is a result of the compound’s role in the SM coupling reaction .
Action Environment
The action, efficacy, and stability of This compound are influenced by environmental factors such as reaction conditions . The broad application of the SM coupling reaction, in which this compound is used, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound is relatively stable and can function effectively under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-formylphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst, a base, and a suitable solvent. The reaction is carried out under mild conditions, making it a versatile and widely used method in organic synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-formylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-5-carboxyphenylboronic acid.
Reduction: 2-Chloro-5-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-formylphenylboronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 2-Chloro-5-formylbenzeneboronic acid
- 3-Borono-4-chlorobenzaldehyde
- 2-Chloro-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid
Comparison: 2-Chloro-5-formylphenylboronic acid is unique due to the presence of both a chlorine atom and a formyl group on the phenyl ring, which allows for diverse chemical reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2-chloro-5-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXLDYEFFSFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376833 | |
Record name | 2-Chloro-5-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-78-5 | |
Record name | 2-Chloro-5-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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